molecular formula C23H16O8 B11135978 8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromene-7,7'-diyl diacetate

8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromene-7,7'-diyl diacetate

Cat. No.: B11135978
M. Wt: 420.4 g/mol
InChI Key: RGBVMKXBEFXACL-UHFFFAOYSA-N
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Description

8’-Methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate is a complex organic compound with the molecular formula C23H16O8.

Preparation Methods

The synthesis of 8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate chromene derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

8’-Methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8’-Methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate include:

The uniqueness of 8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H16O8

Molecular Weight

420.4 g/mol

IUPAC Name

[3-(7-acetyloxy-8-methyl-2-oxochromen-4-yl)-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C23H16O8/c1-11-19(29-13(3)25)7-6-16-17(10-21(26)31-22(11)16)18-8-14-4-5-15(28-12(2)24)9-20(14)30-23(18)27/h4-10H,1-3H3

InChI Key

RGBVMKXBEFXACL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O)OC(=O)C

Origin of Product

United States

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